4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
Description
Properties
IUPAC Name |
4-[(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFUBMUOVFZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis forms the thiazole ring by reacting α-haloketones with thioamides. For this compound, the thiazole intermediate is synthesized first, followed by functionalization with the cyclohexylimino and benzene-triol groups.
Step 1: Thiazole Ring Formation
A mixture of 4-methylthiazole-2-amine and cyclohexyl isothiocyanate undergoes condensation in ethanol under reflux (78°C, 12 hours) to yield 2-cyclohexylimino-4-methyl-1,3-thiazole. The reaction is catalyzed by acetic acid, which protonates the amine, enhancing nucleophilicity.
Step 2: Imine Formation
The thiazole intermediate reacts with 4-formylbenzene-1,2,3-triol in dimethylformamide (DMF) at 60°C for 6 hours. The Schiff base formation is facilitated by anhydrous conditions to prevent hydrolysis. The crude product is precipitated using ice-c water and filtered.
| Reaction Component | Quantity | Role |
|---|---|---|
| 4-formylbenzene-1,2,3-triol | 1.2 eq | Electrophilic aldehyde |
| Thiazole intermediate | 1.0 eq | Nucleophilic amine |
| DMF | 50 mL/mmol | Solvent |
Yield : 58–62% after purification.
Coupling Reaction Approach
An alternative route employs a coupling reaction between pre-formed thiazole and benzene-triol derivatives. This method avoids unstable intermediates and improves scalability.
Step 1: Activation of Carboxylic Acid
5-methyl-7-phenyl-[1,triazolo[1,5-a]pyrimidine-2-carbonyl chloride (analogous to intermediates in PMC) is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) at 0°C for 2 hours.
Step 2: Amide Coupling
The activated carbonyl chloride reacts with 4-aminobenzene-1,2,3-triol in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. The mixture is stirred at room temperature for 24 hours.
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 24 hours |
| DIPEA Equivalents | 2.5 eq |
Yield : 70–75% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance Schiff base formation by stabilizing charged intermediates, while DCM minimizes side reactions in coupling protocols. Elevated temperatures (>60°C) accelerate imine formation but risk decomposition of the benzene-triol moiety.
Catalysts and Reagents
-
Acetic Acid : Used in Hantzsch synthesis to protonate amines, increasing reactivity.
-
DIPEA : Neutralizes HCl generated during coupling, preventing acid-mediated degradation.
Purification and Characterization
Chromatography Methods
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) for the Hantzsch route or methanol/DCM (1:9 v/v) for coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in quinones, while reduction of the imine groups yields amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. The specific compound under discussion may possess similar properties due to the thiazole moiety.
Case Study: Antimicrobial Screening
In a recent study evaluating thiazole derivatives for antimicrobial activity, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the thiazole structure could enhance antimicrobial efficacy. The compound 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol may exhibit comparable or superior activity due to its unique structure.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties, particularly against various cancer cell lines. The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation.
Case Study: Anticancer Activity
A study focused on thiazole-based compounds found that certain derivatives inhibited the growth of breast cancer cell lines effectively. The mechanism of action was associated with apoptosis induction and cell cycle arrest. Given the structural similarities, 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol could be evaluated for similar anticancer effects.
Acetylcholinesterase Inhibition
Recent research has highlighted the role of thiazole-containing compounds as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study: Inhibitory Activity
Compounds designed with a thiazole core demonstrated significant inhibition of acetylcholinesterase activity in vitro. The binding affinity and mechanism were elucidated through molecular docking studies. This suggests that 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol might also serve as a lead compound for developing new treatments for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol involves its interaction with specific molecular targets. The thiazole ring and imine groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of Schiff base derivatives with benzene-triol scaffolds. Key structural analogues include:
Key Observations :
- Cyclohexyl vs.
- Thiazole vs. Imidazopyridine : The thiazole ring in FJ-809 may offer distinct electronic properties compared to the imidazopyridine in Compound 2b, affecting target binding .
- Metal Complexation : Unlike Compounds 22 and 23, which show enhanced antimicrobial activity as Cu(II) complexes , FJ-809’s activity as a free ligand or metal complex remains unexplored in the evidence.
Biological Activity
The compound 4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol is a thiazole-based derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The specific structure includes:
- Thiazole moiety : Contributes to various pharmacological activities.
- Cyclohexyl group : May enhance lipophilicity and influence bioavailability.
- Benzene triol : Potentially increases the compound's reactivity and interaction with biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 6a | S. aureus | 0.78 |
| 6c | E. coli | 1.56 |
| 6h | Pseudomonas aeruginosa | 3.125 |
Anticancer Activity
The compound has shown promise in anticancer studies. Thiazole derivatives have been linked to cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole-based compounds exhibited IC50 values lower than those of standard chemotherapy agents like doxorubicin in Jurkat and A-431 cell lines .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| 13 | Jurkat | <10 | Doxorubicin <20 |
| 14 | A-431 | <15 | Doxorubicin <25 |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a picrotoxin-induced convulsion model, several thiazole analogues demonstrated significant anticonvulsant activity with median effective doses (ED50) considerably lower than standard treatments like ethosuximide .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| 1 | MES | 24.38 |
| 2 | scPTZ | 88.23 |
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of a series of thiazole derivatives against S. aureus. The study utilized a broth microdilution method to determine MIC values and elucidated structure-activity relationships (SAR). Results indicated that electron-withdrawing groups on the phenyl ring significantly enhanced antimicrobial activity .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies conducted on various cancer cell lines revealed that thiazole derivatives selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism was attributed to the activation of caspase pathways and inhibition of Bcl-2 proteins, suggesting potential therapeutic applications in oncology .
Q & A
Q. Table 1: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method Used |
|---|---|---|---|
| DMSO | 45.2 | 25 | UV-Vis |
| Ethanol | 12.8 | 25 | Gravimetric |
| Water | <0.1 | 25 | HPLC |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks | Reference Compound |
|---|---|---|
| FTIR | 1650 cm⁻¹ (C=N stretch) | Benzothiazole |
| ¹H NMR | δ 6.8–7.2 (aromatic H) | Cyclohexane-d₁₂ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
